Progabide

Description

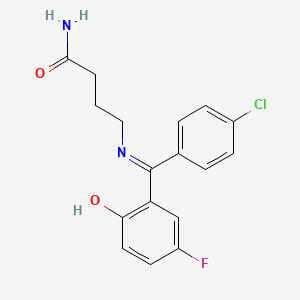

Structure

3D Structure

Properties

IUPAC Name |

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALRBWGSVJPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878140 | |

| Record name | Progabide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62666-20-0, 104880-78-6 | |

| Record name | Progabide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62666-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progabide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Progabide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progabide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGABIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROGABIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

133-135 °C | |

| Record name | Progabide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to Progabide as a GABA-A and GABA-B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide, a prodrug of γ-aminobutyric acid (GABA), exerts its pharmacological effects through its active metabolites, which act as agonists at both GABA-A and GABA-B receptors. This dual agonism allows this compound to modulate the principal inhibitory neurotransmitter systems in the central nervous system, leading to a broad spectrum of anticonvulsant and neuroprotective activities. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize its receptor interactions. Quantitative binding and functional data are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

This compound is a synthetic derivative of GABA designed to cross the blood-brain barrier, a feat GABA itself cannot readily achieve.[1] Once in the central nervous system (CNS), this compound is metabolized into several active compounds, including its primary acidic metabolite SL-75.102 (also known as this compound acid), gabamide, and GABA itself.[2][3] These metabolites collectively act as agonists at both ionotropic GABA-A receptors and metabotropic GABA-B receptors, thereby enhancing GABAergic neurotransmission.[1][4] This dual mechanism of action contributes to its efficacy in treating certain forms of epilepsy and has led to investigations into its potential for other neurological and psychiatric disorders. This guide will delve into the technical details of this compound's interaction with GABA-A and GABA-B receptors, providing researchers and drug development professionals with a thorough understanding of its core pharmacology.

Chemical Structure and Metabolism

This compound's chemical structure facilitates its passage into the CNS. Following administration, it undergoes extensive metabolism to yield its pharmacologically active forms.

Chemical Name: 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide

Metabolic Pathway: this compound is a prodrug that is converted in the body to its active metabolites. The primary active metabolite is the more potent GABA receptor agonist, this compound acid (SL-75.102). Both this compound and this compound acid are further metabolized to gabamide and GABA. While this compound can cross the blood-brain barrier, gabamide and GABA cannot; however, they are formed within the brain from this compound.

Mechanism of Action at GABA-A and GABA-B Receptors

This compound and its active metabolites are non-selective agonists at both GABA-A and GABA-B receptors.

GABA-A Receptor Agonism

Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. The action of this compound and its metabolites at the GABA-A receptor contributes to the stabilization of neuronal activity and the prevention of excessive neuronal firing characteristic of seizures.

GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects. Activation of presynaptic GABA-B receptors inhibits the release of neurotransmitters by reducing calcium (Ca²⁺) influx into the presynaptic terminal. Postsynaptically, GABA-B receptor activation leads to the opening of potassium (K⁺) channels, resulting in potassium efflux and membrane hyperpolarization. This compound's agonism at GABA-B receptors provides a complementary mechanism for reducing neuronal excitability.

Quantitative Data

Table 1: Summary of Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | GABA-A/GABA-B | Radioligand Displacement | - | Displaces [³H]GABA, [³H]muscimol, [³H]isoguvacine | |

| SL-75.102 | GABA-A/GABA-B | Radioligand Displacement | - | Displaces [³H]GABA, [³H]muscimol, [³H]isoguvacine | |

| SL-75.102 | GABA-A | [³H]flunitrazepam binding | - | Increases binding |

Note: The lack of specific quantitative values in publicly accessible literature highlights a gap in the complete pharmacological profile of this compound and presents an opportunity for further research.

Experimental Protocols

The characterization of this compound's activity at GABA receptors involves standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

5.1.1. GABA-A Receptor Binding Assay ([³H]muscimol displacement)

This protocol describes a competition binding assay to determine the affinity of a test compound for the GABA-A receptor using [³H]muscimol, a high-affinity GABA-A agonist, as the radioligand.

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of [³H]muscimol.

-

For total binding, add assay buffer.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

For competition, add varying concentrations of the test compound (e.g., this compound or its metabolites).

-

Incubate at 4°C.

-

-

Termination and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

References

- 1. pnas.org [pnas.org]

- 2. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. appliedcellbiology.com [appliedcellbiology.com]

The GABAergic Modulator Progabide: A Pharmacological Deep Dive into its CNS Applications

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, and its therapeutic potential in a range of central nervous system (CNS) disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Executive Summary

This compound, a structural analog of GABA, acts as a prodrug and an active agonist at both GABA-A and GABA-B receptors. Its ability to cross the blood-brain barrier and modulate the primary inhibitory neurotransmitter system in the CNS has positioned it as a therapeutic agent for epilepsy. Furthermore, its pharmacological activity has been explored in other CNS disorders, including movement disorders, anxiety, and depression. This guide details the pharmacodynamics and pharmacokinetics of this compound, presents its efficacy and safety profile through quantitative data from various studies, and outlines the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound exerts its effects primarily through the potentiation of GABAergic neurotransmission. It is metabolized to several active compounds, including its acid derivative (SL 75102), gabamide, and GABA itself.[1] this compound and its active metabolites are non-selective agonists at both major subtypes of GABA receptors:

-

GABA-A Receptor Activation: As a ligand-gated ion channel, the GABA-A receptor mediates fast synaptic inhibition.[2] this compound's agonism at this receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing.[3] This mechanism is central to its anticonvulsant properties.

-

GABA-B Receptor Activation: this compound also activates GABA-B receptors, which are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[2] This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a reduction of neurotransmitter release.[3]

The dual action on both GABA-A and GABA-B receptors provides a comprehensive enhancement of inhibitory tone in the CNS.

References

An In-depth Technical Guide to Progabide: A Prodrug and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of progabide, a prodrug of γ-aminobutyric acid (GABA), and its pharmacologically active metabolites. It delves into the metabolic pathways, mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to characterize these compounds.

Introduction: The Rationale for a GABAergic Prodrug

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy, is significant. However, GABA itself has limited therapeutic efficacy due to its inability to efficiently cross the blood-brain barrier. This compound was developed as a GABA analogue and prodrug to overcome this limitation.[2][3] As a prodrug, this compound is a pharmacologically less active compound that is metabolized in the body to produce active therapeutic agents.[1]

This compound, chemically defined as the Schiff base of γ-aminobutyramide and a substituted benzophenone, is designed to be more lipophilic than GABA, allowing it to penetrate the CNS.[3] Following administration, it undergoes metabolic conversion to its active metabolites, which then exert their effects directly on GABA receptors.

Metabolism of this compound

This compound is extensively metabolized in the body, with only trace amounts of the parent drug recovered in urine. The metabolic cascade produces several active compounds that contribute to its overall pharmacological effect. The primary active metabolites are this compound acid (SL-75.102), gabamide, and GABA itself.

The metabolic transformation of this compound primarily involves the hydrolysis of the amide group to a carboxylic acid, converting this compound to its more potent metabolite, this compound acid (SL-75.102). Both this compound and this compound acid can be further metabolized to form gabamide and GABA within the brain. An important distinction is that while this compound and this compound acid can cross the blood-brain barrier, the subsequent metabolites, gabamide and GABA, do not.

Mechanism of Action: Targeting GABA Receptors

This compound and its active metabolites function as non-selective GABA receptor agonists, interacting with both GABA-A and GABA-B receptor subtypes. This dual agonism provides a comprehensive enhancement of inhibitory neurotransmission. The metabolites are selective for GABA receptors and do not significantly interact with other neurotransmitter receptors or affect GABA reuptake or metabolism.

GABA-A Receptor Activation

The GABA-A receptor is a ligand-gated ion channel. Upon activation by an agonist, it undergoes a conformational change that opens an integrated chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

GABA-B Receptor Activation

The GABA-B receptor is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to downstream effects further inhibiting neurotransmitter release and reducing neuronal excitability. This includes the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.

Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound and its primary active metabolite, this compound acid.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | This compound | This compound Acid (SL-75.102) | Reference(s) |

| Tmax (hours) | 2 - 3 | Not specified | |

| Elimination Half-life (hours) | 10 - 12 | Not specified |

Table 2: Pharmacokinetic Parameters in Rhesus Monkeys (Intravenous Bolus)

| Dose | Parameter | Value (mean ± SEM) | Reference(s) |

| 50 mg | Total Body Clearance (L/hr/kg) | 2.09 ± 0.15 | |

| Half-life (hr) | 0.656 ± 0.054 | ||

| Distribution Volume (L/kg) | 1.97 ± 0.08 | ||

| 100 mg | Total Body Clearance (L/hr/kg) | 1.53 ± 0.18 | |

| Half-life (hr) | 0.789 ± 0.079 | ||

| Distribution Volume (L/kg) | 1.79 ± 0.21 |

Table 3: In Vitro Receptor Interaction

| Compound | Assay | Target | Value | Reference(s) |

| This compound | Inhibition of S(+)-styrene oxide hydrolysis | Human liver microsomal epoxide hydrolase | Ki = 1.9 µmol/L | |

| This compound Acid (SL-75.102) | Displacement of [3H]GABA | Rat brain membranes | Active | |

| This compound | Displacement of [3H]GABA | Rat brain membranes | Active |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its metabolites.

Quantification of this compound and Metabolites in Plasma by LC-MS/MS

This protocol describes a general approach for the simultaneous determination of this compound and its metabolites in human plasma.

5.1.1 Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard.

-

Add 500 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2 Chromatographic Conditions

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.

-

Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 10 µL.

5.1.3 Mass Spectrometric Conditions

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be tested for optimal sensitivity.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and each metabolite would be determined and optimized.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.

5.2.1 Incubation

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and 3.3 mM MgCl2.

-

Add this compound to the reaction mixture at a final concentration of 1-10 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.

5.2.2 Sample Analysis

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS as described in section 5.1 to quantify the remaining concentration of this compound at each time point.

5.2.3 Data Analysis

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the appropriate equations.

Plasma Protein Binding by Equilibrium Dialysis

This protocol determines the fraction of this compound bound to plasma proteins.

5.3.1 Dialysis Setup

-

Use a rapid equilibrium dialysis (RED) device with dialysis membrane inserts (e.g., molecular weight cutoff of 8-12 kDa).

-

Add human plasma spiked with this compound (e.g., 1-5 µM) to one chamber of the device.

-

Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

5.3.2 Incubation and Sampling

-

Incubate the sealed device at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4 hours).

-

After incubation, collect aliquots from both the plasma and buffer chambers.

5.3.3 Sample Analysis

-

Analyze the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method (as described in section 5.1).

5.3.4 Data Analysis

-

Calculate the fraction unbound (fu) as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Conclusion

This compound serves as a clinically relevant example of a successful prodrug strategy to deliver a GABAergic agent to the central nervous system. Its metabolism into multiple active compounds, which act as agonists at both GABA-A and GABA-B receptors, results in a broad enhancement of inhibitory neurotransmission. The methodologies outlined in this guide provide a framework for the comprehensive preclinical and clinical evaluation of such compounds, from determining their metabolic fate and pharmacokinetic profile to elucidating their mechanism of action at the molecular level. This detailed understanding is essential for the rational design and development of future neurotherapeutics.

References

The Neuroprotective Potential of Progabide: A GABAergic Agonist in Preclinical Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, has been a subject of scientific inquiry for its potential neuroprotective properties. As a compound that modulates the primary inhibitory neurotransmitter system in the central nervous system, this compound's mechanism of action holds promise for mitigating neuronal damage in a variety of neurological disorders. This technical guide synthesizes the available preclinical data on the neuroprotective effects of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms, experimental validation, and potential therapeutic applications.

Mechanism of Action: Enhancing GABAergic Inhibition

This compound exerts its effects by acting as an agonist at both GABA-A and GABA-B receptors.[1][2][3] It is a prodrug that is metabolized in the body to several active compounds, including GABA itself, which contributes to its ability to dampen excessive neuronal firing—a key factor in excitotoxicity-induced neuronal death.[4] The dual action on both major GABA receptor subtypes allows for a broad spectrum of inhibitory effects.[1]

GABA-A Receptor Activation: The activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

GABA-B Receptor Activation: this compound's agonism at GABA-B receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. This includes the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, as well as the inhibition of adenylyl cyclase. These actions collectively contribute to a reduction in neurotransmitter release and a sustained decrease in neuronal excitability.

Neuroprotective Signaling Pathways

The neuroprotective effects of GABA receptor activation, particularly through the GABA-B receptor, are mediated by specific signaling pathways that promote cell survival. One key pathway involves the transactivation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), which subsequently activates the pro-survival Protein Kinase B (Akt) pathway.

Preclinical Evidence of Neuroprotection

While direct quantitative data on the neuroprotective effects of this compound in preclinical models of stroke, Parkinson's disease, and Huntington's disease are limited in the readily available literature, its mechanism of action as a GABA agonist suggests a strong therapeutic potential in conditions characterized by excitotoxicity and neuronal hyperexcitability. The following sections outline the experimental models and methodologies that could be employed to evaluate the neuroprotective efficacy of this compound.

Excitotoxicity Models

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of excitatory neurotransmitter receptors, is a common feature of many neurodegenerative diseases.

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.

-

Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium for a short duration (e.g., 40 minutes) to induce excitotoxicity.

-

Assessment of Neuronal Viability: 24 hours post-glutamate exposure, cell viability is assessed using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells) and Ethidium Homodimer-1 (stains dead cells).

-

-

Data Analysis: The percentage of viable neurons in this compound-treated cultures is compared to that in control (glutamate-only) cultures.

Stroke Models

Ischemic stroke is characterized by a core of necrotic tissue surrounded by a penumbra of potentially salvageable tissue. Reducing excitotoxicity in the penumbra is a key therapeutic strategy.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Adult male rats are subjected to transient MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

-

Drug Administration: this compound is administered intraperitoneally at various doses at the onset of reperfusion or at different time points post-occlusion.

-

Assessment of Infarct Volume: 24 to 72 hours after MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

-

Behavioral Assessment: Neurological deficits are assessed using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), cylinder test, and rotarod test, at various time points post-stroke.

-

Data Analysis: Infarct volumes and behavioral scores of this compound-treated animals are compared with those of vehicle-treated control animals.

Parkinson's Disease Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Rat Model

-

Animal Model: Unilateral lesions of the nigrostriatal pathway are created by stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) for a specified duration, either before or after the 6-OHDA lesion.

-

Behavioral Assessment: Motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test and the cylinder test to evaluate forelimb asymmetry.

-

Histological Analysis: After the treatment period, the brains are processed for immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons in the substantia nigra is quantified using unbiased stereological methods.

-

Data Analysis: The number of surviving dopaminergic neurons and the behavioral outcomes in this compound-treated animals are compared to those in vehicle-treated controls.

Huntington's Disease Models

Huntington's disease is characterized by the selective loss of medium spiny neurons in the striatum.

Experimental Protocol: 3-Nitropropionic Acid (3-NP)-Induced Rat Model

-

Animal Model: Systemic administration of the mitochondrial toxin 3-NP to rats induces selective striatal lesions that mimic some of the neuropathological features of Huntington's disease.

-

Drug Administration: this compound is administered concurrently with or prior to the 3-NP treatment.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod and open-field tests to measure coordination and locomotor activity.

-

Histological Analysis: Striatal lesion volume is assessed by histological staining (e.g., Nissl staining). The survival of striatal neurons can be quantified using stereological methods.

-

Data Analysis: Lesion volumes and behavioral performance of this compound-treated animals are compared with those of 3-NP-treated control animals.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative data from preclinical studies demonstrating the neuroprotective efficacy of this compound in dedicated models of stroke, Parkinson's disease, and Huntington's disease are not widely available in the public domain. The tables below are structured to present such data once they become available through further research.

Table 1: Neuroprotective Effects of this compound in Preclinical Stroke Models

| Animal Model | This compound Dose | Administration Route & Timing | Outcome Measure | Result (% change vs. control) | Reference |

| MCAO Rat | Data not available | Data not available | Infarct Volume | Data not available | |

| MCAO Rat | Data not available | Data not available | Neurological Deficit Score | Data not available |

Table 2: Neuroprotective Effects of this compound in Preclinical Parkinson's Disease Models

| Animal Model | This compound Dose | Administration Route & Timing | Outcome Measure | Result (% change vs. control) | Reference |

| 6-OHDA Rat | Data not available | Data not available | Dopaminergic Neuron Survival | Data not available | |

| MPTP Mouse | Data not available | Data not available | Striatal Dopamine Levels | Data not available |

Table 3: Neuroprotective Effects of this compound in Preclinical Huntington's Disease Models

| Animal Model | This compound Dose | Administration Route & Timing | Outcome Measure | Result (% change vs. control) | Reference |

| 3-NP Rat | Data not available | Data not available | Striatal Lesion Volume | Data not available | |

| 3-NP Rat | Data not available | Data not available | Motor Function (e.g., Rotarod) | Data not available |

Conclusion and Future Directions

This compound, with its well-established role as a GABA-A and GABA-B receptor agonist, presents a compelling case for further investigation into its neuroprotective potential. The underlying mechanism of reducing neuronal hyperexcitability is highly relevant to the pathophysiology of numerous neurodegenerative disorders. The activation of pro-survival signaling pathways, such as the IGF-1R/Akt pathway, by GABA-B receptor agonists provides a molecular basis for these neuroprotective effects.

However, a significant gap exists in the literature regarding direct, quantitative evidence of this compound's efficacy in preclinical models of major neurodegenerative diseases. Future research should focus on conducting rigorous preclinical studies using the established models outlined in this guide to generate robust quantitative data on neuronal survival, lesion volume reduction, and functional outcomes. Such studies are crucial to validate the therapeutic potential of this compound and to provide the necessary foundation for its potential translation into clinical trials for neuroprotective indications.

References

- 1. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of the GABAergic system: effects of this compound, a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Progabide's Influence on Dopaminergic and Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progabide, a γ-aminobutyric acid (GABA) receptor agonist, is primarily recognized for its efficacy in treating epilepsy. Its mechanism of action centers on enhancing GABAergic inhibition through agonism at both GABA-A and GABA-B receptors. While its direct interactions with dopamine and serotonin receptors are not extensively documented in publicly available literature, a body of evidence points towards significant indirect modulation of dopaminergic and serotonergic pathways. This technical guide provides an in-depth analysis of these effects, summarizing available quantitative and qualitative data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts related to this compound and other GABAergic compounds.

Core Mechanism of Action: GABA Receptor Agonism

This compound acts as an agonist at both ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] This dual action enhances the inhibitory tone in the central nervous system. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[2] Stimulation of GABA-B receptors, which are G-protein coupled, results in downstream effects that also contribute to reduced neuronal excitability.[2] It is through this primary mechanism of potentiating GABAergic neurotransmission that this compound indirectly influences the dopamine and serotonin systems.

Effects on the Dopamine Pathway

The influence of this compound on the dopamine system is primarily inhibitory, mediated by the activation of GABA receptors on dopamine neurons or on neurons that regulate dopaminergic activity.

Quantitative Data on Dopamine Pathway Modulation

| Parameter | Effect of this compound | Dose/Concentration | Brain Region | Species | Citation |

| Dopamine Turnover | Reduction | Not Specified | Basal Ganglia | Rat | [1] |

| Glucose Utilization (indirect measure of neuronal activity) | ~20% reduction | 160 mg/kg (i.p.) | Extrapyramidal System (including Substantia Nigra, Caudate Nucleus) | Rat | |

| Dopamine Receptor-Mediated Behaviors | Antagonistic (at anticonvulsant doses) | Not Specified | Not Specified | Animal Models | |

| Dopaminergic Transmission | Facilitatory (at much lower doses) | Not Specified | Not Specified | Animal Models |

Signaling Pathway Diagram

Caption: Modulation of the dopamine pathway by this compound.

Effects on the Serotonin Pathway

This compound's interaction with the serotonin system appears to be multifaceted, involving a reduction in serotonin turnover and a potential influence on receptor expression with chronic use.

Quantitative Data on Serotonin Pathway Modulation

Similar to the dopamine system, direct binding affinities of this compound for serotonin receptor subtypes are not well-documented. The available data points to indirect modulatory effects.

| Parameter | Effect of this compound | Dose/Concentration | Brain Region | Species | Citation |

| 5-Hydroxytryptamine (Serotonin) Turnover | Reduction | Not Specified | Not Specified | Rat | |

| 5-HT2 Receptor Density | Up-regulation (on repeated administration) | Not Specified | Not Specified | Rat | |

| Serotonin Synthesis | Correlated decrease with glucose utilization | 80-320 mg/kg (i.p.) | Various | Rat |

Signaling Pathway Diagram

Caption: Modulation of the serotonin pathway by this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine/Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to dopamine or serotonin receptors.

-

Objective: To determine the inhibition constant (Ki) of this compound for specific dopamine (e.g., D2) or serotonin (e.g., 5-HT2A) receptor subtypes.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

-

This compound (test compound).

-

Non-specific binding agent (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Reagent Addition:

-

Total Binding: Add buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add buffer, radioligand, non-specific binding agent, and cell membranes.

-

Competition: Add buffer, radioligand, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol describes the general methodology for measuring extracellular levels of dopamine and serotonin in the brain of a living animal following this compound administration.

-

Objective: To quantify changes in extracellular dopamine and serotonin concentrations in specific brain regions in response to this compound.

-

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., intraperitoneal injection).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound to the animal.

-

Post-treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the concentration of dopamine and serotonin in each sample.

-

Express the post-treatment concentrations as a percentage of the baseline average.

-

Perform statistical analysis to determine the significance of any changes in neurotransmitter levels.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing drug effects.

Conclusion

This compound's primary action as a GABA-A and GABA-B receptor agonist leads to significant indirect modulation of both dopamine and serotonin pathways. The predominant effect on the dopamine system is a reduction in turnover, particularly within the basal ganglia. In the serotonin system, this compound appears to decrease turnover and may lead to an up-regulation of 5-HT2 receptors with chronic administration. While direct binding to dopamine and serotonin receptors seems to be minimal, the downstream consequences of enhanced GABAergic inhibition are substantial. Further research utilizing the detailed experimental protocols outlined in this guide is warranted to fully elucidate the quantitative aspects of these interactions and to explore the therapeutic potential of targeting the GABA system to modulate dopaminergic and serotonergic function.

References

Methodological & Application

Application Notes and Protocols for Progabide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of Progabide, a γ-aminobutyric acid (GABA) receptor agonist, for in vitro cell culture assays. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.

This compound , a prodrug of GABA, is a valuable tool for studying the GABAergic system, which plays a central role in regulating neuronal excitability.[1][2][3] Accurate preparation of this compound solutions is the first critical step in any cell-based assay.

Physicochemical Properties and Solubility

This compound is a synthetic compound with limited aqueous solubility.[4] Its solubility is pH-dependent, increasing in acidic conditions. However, for cell culture applications, where the pH must be maintained within a physiological range (typically 7.2-7.4), dissolving this compound in an organic solvent is the recommended approach. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Reference |

| Molecular Weight | 334.77 g/mol | [5] |

| Solubility in DMSO | ≥ 250 mg/mL (746.78 mM) | |

| Aqueous Solubility | Low intrinsic solubility | |

| Recommended Solvent | DMSO | |

| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for various cell culture assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 33.48 mg of this compound.

-

Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For 33.48 mg of this compound, add 1 mL of DMSO.

-

Complete Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Ensure no visible particles remain.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture Assays

This protocol outlines the serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

-

100 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Determine Final Concentrations: Decide on the range of final this compound concentrations you wish to test in your assay.

-

Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 100 mM stock solution in DMSO or cell culture medium.

-

Final Dilution in Culture Medium: Directly add a small volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the final desired concentration. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.1%.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.

Example Dilution Calculation:

To prepare 1 mL of a 100 µM working solution from a 100 mM stock:

-

Take 1 µL of the 100 mM this compound stock solution.

-

Add it to 999 µL of complete cell culture medium.

-

The final DMSO concentration will be 0.1%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound for cell culture experiments.

Caption: Workflow for this compound Solution Preparation and Use in Cell Culture.

Signaling Pathway

This compound exerts its effects primarily through the activation of GABA receptors, which are ligand-gated ion channels (GABA-A) and G-protein coupled receptors (GABA-B).

Caption: this compound's Mechanism of Action via GABA Receptor Signaling.

References

- 1. This compound for refractory partial epilepsy: a controlled add-on trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Rat Brain Aggregate Cultures for Neuron and Glia Development Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols for Progabide Administration in Rodent Models of Epilepsy

Introduction

Progabide is a gamma-aminobutyric acid (GABA) analogue and prodrug that functions as a GABA receptor agonist.[1][2] It is utilized in the treatment of epilepsy and has been investigated for other neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and anxiety disorders.[1][3] As a prodrug, this compound is metabolized in the body into active compounds, including its more potent metabolite SL-75.102, as well as GABA itself.[4] It readily crosses the blood-brain barrier, where its metabolites exert their therapeutic effects. The primary mechanism of action involves enhancing GABAergic transmission, the main inhibitory neurotransmitter system in the central nervous system, thereby reducing excessive neuronal firing that leads to seizures.

Mechanism of Action and Signaling Pathway

This compound exerts its anticonvulsant effects by acting as a non-selective agonist at both GABA-A and GABA-B receptors.

-

GABA-A Receptor Agonism : Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron. This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus stabilizing neuronal activity.

-

GABA-B Receptor Agonism : Activation of GABA-B receptors, which are G-protein coupled receptors, initiates downstream signaling that further inhibits neurotransmitter release and reduces neuronal excitability.

By targeting both major GABA receptor subtypes, this compound provides a comprehensive enhancement of inhibitory signaling in the brain.

Data Presentation: Efficacy of this compound in Rodent Models

The anticonvulsant properties of this compound have been evaluated in several standard rodent models of epilepsy. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

| Species | Age | This compound Dose (mg/kg) | Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat (Wistar) | 7, 12, 18 days | 12.5 - 150 | i.p. | Specific suppression of the tonic phase of major seizures. | |

| Rat (Wistar) | 25 days | 150 | i.p. | Prolonged the latency of major seizures. | |

| Rat (Wistar) | Adult | 12.5 - 150 | i.p. | Tendency to suppress whole major (generalized tonic-clonic) seizures. |

| Mouse | N/A | N/A | i.p., p.o. | Effective against PTZ-induced seizures. | |

Table 2: Efficacy of this compound in the Amygdala Kindling Model

| Species | This compound Dose (mg/kg) | Route | Key Findings | Reference |

|---|---|---|---|---|

| Rat | Dose-dependent | i.p. | Attenuated afterdischarge durations and severity of convulsive responses. | |

| Rat | 100 | i.p. | Significantly increased seizure latency; decreased duration of motor seizures and afterdischarges. |

| Rat | 200 | i.p. | Decreased severity of motor seizures, but caused marked sedation and ataxia. | |

Table 3: Efficacy of this compound in Other Seizure Models

| Model | Species | This compound Dose (mg/kg) | Route | Key Findings | Reference |

|---|---|---|---|---|---|

| Maximal Electroshock (MES) | Mouse, Rat | N/A | i.p., p.o. | Effective against MES-induced seizures. | |

| Bicuculline-induced seizures | Rat (developing) | N/A | i.p. | Pretreatment is more effective than single-dose treatment, with effectiveness increasing with age (15-28 days > 7-14 days). | |

| Picrotoxin-induced seizures | Mouse | N/A | i.p., p.o. | Effective against picrotoxin-induced seizures. | |

| Strychnine-induced seizures | Mouse | N/A | i.p., p.o. | Effective against strychnine-induced seizures. |

| Audiogenic seizures | Mouse | N/A | i.p., p.o. | Effective against audiogenic seizures. | |

Experimental Protocols

Detailed methodologies for key rodent models used to evaluate the anticonvulsant activity of this compound are provided below.

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

-

Rodents (e.g., male Sprague-Dawley rats, 130 ± 20 g; or male CF-1 mice).

-

This compound.

-

Vehicle (e.g., dimethylsulfoxide (DMSO), saline with Tween 80).

-

Electroshock device with corneal electrodes.

-

Topical anesthetic (e.g., 0.5% proparacaine or tetracaine hydrochloride).

-

Conductivity solution (0.9% saline).

Procedure:

-

Animal Preparation: Acclimate animals to the facility for at least 5 days prior to testing.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.; or oral, p.o.). The time between administration and seizure induction should be based on the drug's known time to peak effect. A typical pre-treatment time for i.p. injection is 30-60 minutes.

-

Seizure Induction:

-

Apply a drop of topical anesthetic to each cornea.

-

Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

-

Position the corneal electrodes on the animal's eyes.

-

Deliver a suprathreshold electrical stimulus (e.g., 60 Hz alternating current, 150 mA for rats, 50 mA for mice, for 0.2 seconds).

-

-

Observation and Scoring: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The complete seizure pattern consists of a tonic phase (forelimb and hindlimb extension) followed by a clonic phase.

-

Data Analysis: The primary endpoint is the abolition of the hindlimb tonic extensor component. An animal is considered protected if this component is absent. Data are typically expressed as the percentage of animals protected at each dose. The median effective dose (ED50), the dose that protects 50% of animals, can then be calculated.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to induce clonic and tonic-clonic seizures and is considered a model for myoclonic and absence seizures.

Materials:

-

Rodents (e.g., Wistar rats of various ages).

-

This compound.

-

Vehicle (e.g., dimethylsulfoxide).

-

Pentylenetetrazol (PTZ) solution (e.g., dissolved in saline).

-

Observation chambers.

Procedure:

-

Animal Preparation: Acclimate animals and house them individually in observation chambers.

-

Drug Administration: Administer this compound or vehicle (i.p. or p.o.) 30-60 minutes prior to PTZ injection.

-

Seizure Induction: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). The dose is chosen to reliably induce seizures in control animals (e.g., 75-100 mg/kg i.p. in adult rats).

-

Observation and Scoring: Immediately after PTZ injection, observe the animals continuously for a set period (e.g., 30 minutes). Record the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the presence of tonic-clonic seizures. A Racine scale or similar scoring system can be used to quantify seizure severity.

-

Data Analysis: Key endpoints include the latency to seizure onset, seizure severity scores, and the percentage of animals protected from generalized tonic-clonic seizures.

Protocol 3: Amygdala Kindling Model

Kindling is a model of epileptogenesis and pharmacoresistant partial seizures, where repeated application of an initially sub-convulsive stimulus leads to the development of full-blown seizures.

Materials:

-

Rats with surgically implanted depth electrodes in the amygdala.

-

This compound.

-

Vehicle.

-

Stimulator and recording system (for EEG).

-

Observation chambers.

Procedure:

-

Surgery and Recovery: Surgically implant a bipolar electrode into the basolateral amygdala under anesthesia. Allow a recovery period of at least one week.

-

Determination of Afterdischarge Threshold (ADT): Determine the lowest current intensity that elicits an afterdischarge (AD) of at least 5 seconds duration. This is the ADT.

-

Kindling Acquisition:

-

Stimulate the rats once or twice daily (e.g., 1-second train of 60 Hz pulses) at an intensity slightly above the ADT (e.g., 125% of ADT).

-

To test the effect on kindling development, administer this compound or vehicle daily before each stimulation.

-

Continue until animals consistently exhibit generalized seizures (e.g., Stage 4 or 5 on the Racine scale) for several consecutive trials.

-

-

Testing in Fully Kindled Animals:

-

Once animals are fully kindled, administer this compound or vehicle at various doses.

-

After the appropriate pre-treatment time, deliver the electrical stimulation.

-

Record the seizure severity (Racine score) and the afterdischarge duration (ADD) from the EEG.

-

-

Data Analysis: For kindling acquisition, the primary endpoint is the number of stimulations required to reach the fully kindled state. For testing in kindled animals, endpoints are the reduction in seizure severity score and the shortening of the afterdischarge duration.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Progabide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Progabide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for the determination of this compound in pharmaceutical formulations and can be adapted for the analysis of biological matrices with appropriate sample preparation. This guide includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and the relevant biological pathway.

Introduction

This compound is a gamma-aminobutyric acid (GABA) mimetic and prodrug that is metabolized in the body to its active form, which then acts as an agonist at both GABA-A and GABA-B receptors.[1] This mechanism of action underlies its use as an anticonvulsant in the treatment of epilepsy. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details a robust RP-HPLC method for the analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

A representative reversed-phase HPLC method for the analysis of this compound is summarized in the table below. These conditions are based on established practices for the analysis of similar pharmaceutical compounds and available literature on this compound analysis.[1]

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20 mM) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Mobile Phase Preparation (Phosphate Buffer, pH 3.0):

-

Dissolve an appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC grade water to make a 20 mM solution.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.

-

Degas the mobile phase before use.

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol.

-

Dilute to volume with the mobile phase.

-

This stock solution can be further diluted with the mobile phase to prepare working standard solutions for calibration.

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the API.

-

Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Representative Data)

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical parameters and acceptance criteria for method validation.

| Validation Parameter | Acceptance Criteria | Representative Results |

| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 2.0% | ≤ 1.5% ≤ 1.8% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |

| Specificity | No interference from excipients at the retention time of this compound. | Peak purity of this compound confirmed. |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., pH, flow rate, column temperature). | Method found to be robust. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a solid dosage form.

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathway of this compound

This compound acts as an agonist at both GABA-A and GABA-B receptors, leading to an overall inhibitory effect on neuronal excitability. The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway of this compound.

Conclusion

The reversed-phase HPLC method described in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The method is simple, accurate, and precise. Proper method validation should be performed to ensure its suitability for its intended purpose. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Notes and Protocols for Cell-Based Screening of GABA Receptor Agonists like Progabide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3][4] GABA exerts its effects through two main classes of receptors: GABAA and GABAB receptors.[1] GABAA receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABAB receptors are metabotropic G-protein coupled receptors that produce slower, more prolonged inhibitory signals. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

Progabide is a GABA receptor agonist used in the treatment of epilepsy. It acts as a prodrug and is metabolized to active compounds that function as agonists at both GABAA and GABAB receptors. Its mechanism of action involves enhancing GABAergic transmission by increasing chloride ion influx through GABAA receptors and reducing calcium ion influx via GABAB receptors, leading to a decrease in neuronal excitability.

This document provides detailed protocols for cell-based assays designed to identify and characterize GABA receptor agonists like this compound. These assays are essential tools in drug discovery for screening compound libraries and performing structure-activity relationship (SAR) studies.

GABAA Receptor Signaling Pathway

Activation of the GABAA receptor by an agonist leads to the opening of its intrinsic chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Caption: GABAA Receptor Signaling Pathway.

High-Throughput Screening (HTS) Assays

For large-scale screening of compound libraries, high-throughput assays are essential. Fluorescence-based assays using a Fluorometric Imaging Plate Reader (FLIPR) are widely used for this purpose.

Membrane Potential Assays

These assays utilize voltage-sensitive fluorescent dyes to detect changes in membrane potential upon GABAA receptor activation. The influx of negatively charged chloride ions leads to hyperpolarization, which is detected as a change in fluorescence.

Yellow Fluorescent Protein (YFP)-Based Halide Sensing Assays

This method employs cells co-expressing the GABAA receptor and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of chloride ions upon receptor activation quenches the YFP fluorescence, providing a measurable signal.

References

Application Notes and Protocols for Progabide in Parkinson's Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Progabide is a gamma-aminobutyric acid (GABA) receptor agonist, functioning as an analogue and prodrug of GABA.[1] It and its active metabolites, which can cross the blood-brain barrier, act upon both GABA-A and GABA-B receptors, enhancing inhibitory neurotransmission throughout the central nervous system.[1][2][3][4] The rationale for its investigation in Parkinson's disease (PD) stems from the crucial role of the GABAergic system in modulating the basal ganglia circuitry, which is severely disrupted by the loss of dopaminergic neurons. While initially developed for epilepsy, this compound has been explored for various neurological and psychiatric conditions, including Parkinson's disease, with a focus on both motor symptom control and the management of treatment-related complications like levodopa-induced dyskinesia (LID).

Mechanism of Action in Parkinson's Disease Context: In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to a cascade of changes in the basal ganglia, including the overactivity of certain GABAergic pathways. This compound, by acting as a GABA agonist, is hypothesized to modulate these pathways. However, its effects are complex; it has been shown to reduce dopamine turnover and antagonize the effects of dopamine agonists in some models. In clinical settings, this has led to varied outcomes, where it did not significantly improve levodopa-induced dyskinesia but did extend the "on" time for patients, suggesting a potential role in stabilizing motor fluctuations. The therapeutic goal is to re-establish a more balanced signaling environment within the basal ganglia to alleviate motor deficits.

Figure 1: Simplified basal ganglia pathway in PD showing this compound's potential sites of action.

Data Presentation

Table 1: Summary of this compound Application in Clinical Parkinson's Studies

| Study Type | Subjects | This compound Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Double-Blind, Placebo-Controlled Trial | 13 Parkinsonian patients with LDD and "on-off" fluctuations | Not specified in abstract | No significant change in LDD severity. Significantly extended the "on" period compared to placebo. |

| Double-Blind Trials | 28 patients with L-dopa induced dyskinesia | 900 to 2400 mg/day | Ineffective against L-dopa dyskinesia. An increase in "on" time was observed. | |

Table 2: Preclinical Observations of GABA Agonists (including this compound)

| Animal Model | Intervention | Key Neurochemical/Behavioral Findings | Reference |

|---|---|---|---|

| Rat | GABA receptor agonists (e.g., this compound) | Reduce dopamine turnover in the basal ganglia. | |

| Rat | This compound | Antagonizes stereotyped behavior induced by dopaminomimetics. | |

| Rat | This compound co-administered with neuroleptics | Antagonizes tolerance to the cataleptogenic action of neuroleptics and the increase in dopamine receptor binding. |

| Animal Models (General) | GABA receptor agonists (e.g., this compound) | Effective in behavioral tests predictive of antidepressant action (e.g., learned helplessness). | |

Experimental Protocols

This section details the methodologies for establishing animal models of Parkinson's disease and subsequently evaluating the effects of this compound.

Protocol 1: Induction of the MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is widely used to replicate the loss of dopaminergic neurons seen in PD.

-

Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

-

Reagent Preparation: Prepare MPTP hydrochloride in sterile, physiological saline (0.9% NaCl).

-

Administration Regimen:

-

Acute/Subacute: Administer MPTP at a dose of 15-20 mg/kg via intraperitoneal (i.p.) injection four times at 2-hour intervals.

-

Chronic: For a more progressive model, administer MPTP (25-30 mg/kg, i.p.) once daily for five consecutive days. Another chronic model uses co-administration with probenecid (which blocks MPTP clearance) to enhance and prolong the neurotoxic effects.

-

-

Post-Injection Monitoring: Monitor animals for any signs of distress. The full extent of dopaminergic lesion typically develops within 7 to 21 days.

-

Verification of Lesion: Lesioning can be confirmed post-mortem via tyrosine hydroxylase (TH) immunohistochemistry of the substantia nigra and striatum to quantify the loss of dopaminergic neurons.